molecular formula C17H14NNaO9S2 B1638475 8-Hydroxy-1-(salicylideneamino)naphthalene-3,6-disulfonic Acid Monosodium Salt CAS No. 5941-07-1

8-Hydroxy-1-(salicylideneamino)naphthalene-3,6-disulfonic Acid Monosodium Salt

Cat. No. B1638475
CAS RN: 5941-07-1
M. Wt: 463.4 g/mol
InChI Key: AAIGDXDVSZJVSW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy-1-(salicylideneamino)naphthalene-3,6-disulfonic Acid Monosodium Salt is a chemical compound with the CAS Number 5941-07-1 . It has a molecular weight of 445.41 . The IUPAC name for this compound is sodium 4-hydroxy-5-{[(E)-(2-hydroxyphenyl)methylidene]amino}-7-sulfo-2-naphthalenesulfonate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H13NO8S2.Na/c19-15-4-2-1-3-10(15)9-18-14-7-12(27(21,22)23)5-11-6-13(28(24,25)26)8-16(20)17(11)14;/h1-9,19-20H,(H,21,22,23)(H,24,25,26);/q;+1/p-1/b18-9+; . This code provides a way to encode molecular information and to facilitate the search for such information in databases and on the web.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Metal Complex Stability Studies

8-Hydroxy-1-(salicylideneamino)naphthalene-3,6-disulfonic Acid Monosodium Salt has been investigated for its ability to form stable metal complexes. Research by Tunçel and Sarı (2007) explored the stability constants of metal complexes with related Schiff bases in aqueous media. They found that these complexes have high stability, particularly towards Cu(II) and Ni(II) ions, which may be of technological interest (Tunçel & Sarı, 2007).

Interactions with Biomolecules

The compound's interactions with biomolecules have also been a subject of study. Ojala et al. (1994) investigated the formation of salts between disulfonated azo dyes and biomolecules like adenine and cytosine. This research enhances our understanding of the interactions between such compounds and nucleotide bases (Ojala et al., 1994).

Textile Industry Application

In the textile industry, derivatives of this compound have been utilized for dyeing purposes. Yıldız and Boztepe (2002) synthesized acidic mono azo dyes from similar compounds and investigated their propertieslike dyeing and wash fastness, demonstrating the practical applications of these dyes in the textile sector (Yıldız & Boztepe, 2002).

Environmental and Analytical Chemistry

The compound's derivatives have been studied in environmental science and analytical chemistry. For instance, the autoxidation reactions of disulfonated naphthalene derivatives, which are products of azo dye reduction, were investigated by Kudlich et al. (1999). This research is crucial for understanding the environmental impact of azo dye reduction products (Kudlich et al., 1999). Additionally, Feng et al. (1994) developed a fluorescence quenching method for determining trace amounts of vanadium using a related reagent, demonstrating its utility in trace metal analysis (Feng et al., 1994).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

sodium;4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO8S2.Na/c19-15-4-2-1-3-10(15)9-18-14-7-12(27(21,22)23)5-11-6-13(28(24,25)26)8-16(20)17(11)14;/h1-9,19-20H,(H,21,22,23)(H,24,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMRMECRCLGIAD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12NNaO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow or orange powder or crystals; [Thermo Scientific MSDS], Powder; [Alfa Aesar MSDS]
Record name Azomethine H
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12012
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Azomethine-H sodium
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12013
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

8-Hydroxy-1-(salicylideneamino)naphthalene-3,6-disulfonic Acid Monosodium Salt

CAS RN

5941-07-1
Record name Sodium hydrogen 4-hydroxy-5-(salicylideneamino)naphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.180
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Hydroxy-1-(salicylideneamino)naphthalene-3,6-disulfonic Acid Monosodium Salt
Reactant of Route 2
Reactant of Route 2
8-Hydroxy-1-(salicylideneamino)naphthalene-3,6-disulfonic Acid Monosodium Salt
Reactant of Route 3
8-Hydroxy-1-(salicylideneamino)naphthalene-3,6-disulfonic Acid Monosodium Salt
Reactant of Route 4
Reactant of Route 4
8-Hydroxy-1-(salicylideneamino)naphthalene-3,6-disulfonic Acid Monosodium Salt
Reactant of Route 5
8-Hydroxy-1-(salicylideneamino)naphthalene-3,6-disulfonic Acid Monosodium Salt
Reactant of Route 6
8-Hydroxy-1-(salicylideneamino)naphthalene-3,6-disulfonic Acid Monosodium Salt

Citations

For This Compound
1
Citations
T Taniguchi, K Urayama - Gels, 2021 - mdpi.com
We investigated the linear dynamic viscoelasticity of dual cross-link (DC) poly(vinyl alcohol) (PVA) (DC-PVA) hydrogels with permanent and transient cross-links. The concentrations of …
Number of citations: 2 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.